3-((1-(2-(3,5-Dimethylisoxazol-4-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile
Description
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Properties
IUPAC Name |
3-[1-[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]pyrrolidin-3-yl]oxypyrazine-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O3/c1-10-13(11(2)24-20-10)7-15(22)21-6-3-12(9-21)23-16-14(8-17)18-4-5-19-16/h4-5,12H,3,6-7,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMXBJDNJKZHFQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)N2CCC(C2)OC3=NC=CN=C3C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
A related compound, 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1 (2h)-one, has been shown to have inhibitory activities againstBromodomain-containing protein 4 (BRD4) . BRD4 is a protein that possesses two bromodomains at its N-terminal, enabling it to bind acetylated histones and non-histones, thereby influencing gene transcription, cell cycle regulation, and apoptosis.
Mode of Action
Based on the related compound’s activity, it can be inferred that it might interact with its target (possibly brd4) and inhibit its function, thereby affecting gene transcription, cell cycle regulation, and apoptosis.
Biological Activity
The compound 3-((1-(2-(3,5-Dimethylisoxazol-4-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex heterocyclic molecule with potential therapeutic applications. Its structure incorporates elements known for their biological activity, particularly in the context of cancer and inflammatory diseases. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound can be broken down into several key components:
- Isoxazole ring : Known for its role in various biological activities.
- Pyrrolidine moiety : Often associated with neuroactive compounds.
- Pyrazine core : Contributes to the compound's ability to interact with biological targets.
Structural Formula
Anticancer Properties
Research has identified that derivatives of pyrazine and isoxazole exhibit significant anticancer activities. For example, compounds similar to the one have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study: Pyrazole Derivatives
A study demonstrated that certain pyrazole derivatives effectively inhibited tumor growth in breast cancer models. The combination of these derivatives with standard chemotherapeutics like doxorubicin resulted in enhanced cytotoxic effects, particularly in resistant cell lines (MCF-7 and MDA-MB-231) .
Anti-inflammatory Effects
The compound's structural features suggest potential anti-inflammatory activity. Isoxazole derivatives have been documented for their ability to inhibit pro-inflammatory cytokines and pathways, making them candidates for treating inflammatory conditions.
The proposed mechanism involves the modulation of signaling pathways related to inflammation, specifically through the inhibition of NF-kB and MAPK pathways .
Bromodomain Inhibition
Recent studies have highlighted the role of bromodomain-containing proteins (BET proteins) in various diseases, including cancer. Compounds that inhibit these proteins can disrupt their function, leading to reduced tumor growth and metastasis.
Research Findings
A patent describes the synthesis of isoxazole-based compounds that act as bromodomain inhibitors, which may include our target compound. These inhibitors showed promising results in preclinical models for leukemia and solid tumors .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics (PK) and toxicology (Tox) profiles of this compound is crucial for its development as a therapeutic agent.
Pharmacokinetic Properties
Preliminary studies suggest favorable absorption characteristics with moderate bioavailability. However, detailed studies are necessary to fully characterize its metabolic pathways and half-life.
Toxicological Profile
Initial toxicity assessments indicate a tolerable safety profile at therapeutic doses. Further investigations into long-term exposure effects are warranted to establish comprehensive safety data.
Data Summary
| Property | Value |
|---|---|
| Molecular Weight | Approximately 300 g/mol |
| Solubility | Soluble in DMSO; limited in water |
| Biological Targets | BET proteins (e.g., BRD2, BRD4) |
| Anticancer Activity | Effective against MCF-7 and MDA-MB-231 |
| Anti-inflammatory Activity | Modulates NF-kB pathway |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
